3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Descripción general

Descripción

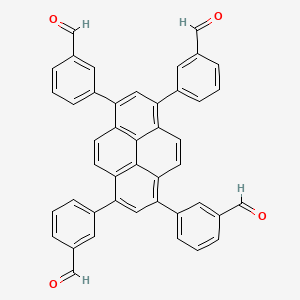

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound that features a pyrene core substituted with four benzaldehyde groups at the 1, 3, 6, and 8 positions Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process:

Oxidation of 4-methylbenzyl alcohol: This step converts 4-methylbenzyl alcohol to 4-formylbenzoic acid using an oxidizing agent such as manganese dioxide.

Condensation Reaction: The 4-formylbenzoic acid is then reacted with pyrene under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde undergoes various chemical reactions, including:

Electrophilic Substitution: The electron-rich pyrene core allows for electrophilic substitution reactions at the 1, 3, 6, and 8 positions.

Condensation Reactions: The benzaldehyde groups can participate in condensation reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Condensation Reactions: Reagents such as amines or hydrazines are used under acidic or basic conditions.

Major Products

Electrophilic Substitution: Substituted pyrene derivatives with various functional groups.

Condensation Reactions: Schiff bases, hydrazones, and other condensation products.

Aplicaciones Científicas De Investigación

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several scientific research applications:

Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, crystalline structures.

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Photocatalysis: Employed in photocatalytic applications for environmental remediation and hydrogen generation.

Biomedical Applications: Investigated for use in drug delivery systems and as a fluorescent probe for bioimaging.

Mecanismo De Acción

The mechanism of action of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves its interaction with various molecular targets:

Electrophilic Substitution: The electron-rich pyrene core facilitates the attack of electrophiles at the 1, 3, 6, and 8 positions.

Condensation Reactions: The benzaldehyde groups react with nucleophiles to form stable condensation products.

Comparación Con Compuestos Similares

Similar Compounds

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of benzaldehyde groups.

1,3,6,8-Tetrasubstituted Pyrene Derivatives: Compounds with various substituents at the 1, 3, 6, and 8 positions.

Uniqueness

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is unique due to the presence of four benzaldehyde groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.

Actividad Biológica

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (commonly referred to as Pyrene-tetrabenzaldehyde ) is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of Pyrene-tetrabenzaldehyde is , with a molecular weight of approximately 618.67 g/mol. The compound features a pyrene core with four aldehyde functional groups attached at the 4-position of each benzene ring, contributing to its reactivity and potential applications in material science and biochemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 618.67 g/mol |

| Molecular Formula | C44H26O4 |

| CAS Number | 1415238-25-3 |

| Purity | >99% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of Pyrene-tetrabenzaldehyde. The compound exhibits significant free radical scavenging activity, which can be attributed to its extended π-conjugated system that stabilizes reactive species. In vitro assays demonstrated that Pyrene-tetrabenzaldehyde can effectively inhibit oxidative stress in cellular models, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

Anticancer Activity

Research has indicated that Pyrene-tetrabenzaldehyde possesses anticancer properties. In a study involving various cancer cell lines, the compound showed dose-dependent cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Case Study: MCF-7 Breast Cancer Cells

A specific investigation focused on the effects of Pyrene-tetrabenzaldehyde on MCF-7 breast cancer cells revealed:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Photochemical Activity

The compound's photochemical properties have been explored for applications in photodynamic therapy (PDT). Upon irradiation with specific wavelengths, Pyrene-tetrabenzaldehyde generates singlet oxygen, which can selectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue.

Synthesis of Covalent Organic Frameworks (COFs)

Pyrene-tetrabenzaldehyde serves as a critical building block for synthesizing covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of this compound into COFs enhances their stability and functional properties due to its rigid structure and ability to form strong covalent bonds.

Example COF: PyDF-COF

A notable example is the PyDF-COF synthesized using Pyrene-tetrabenzaldehyde and 2,5-difluoroterephthalaldehyde. This framework exhibited remarkable fluorescence properties and high surface area, making it suitable for sensor applications.

Propiedades

IUPAC Name |

3-[3,6,8-tris(3-formylphenyl)pyren-1-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26O4/c45-23-27-5-1-9-31(17-27)39-21-40(32-10-2-6-28(18-32)24-46)36-15-16-38-42(34-12-4-8-30(20-34)26-48)22-41(33-11-3-7-29(19-33)25-47)37-14-13-35(39)43(36)44(37)38/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFHYDSBQKLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C=O)C7=CC=CC(=C7)C=O)C8=CC=CC(=C8)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.